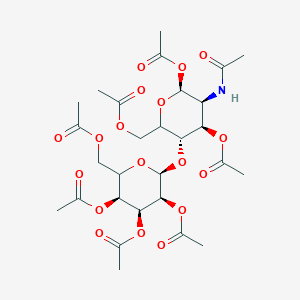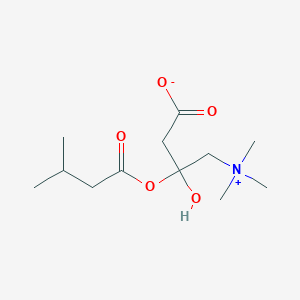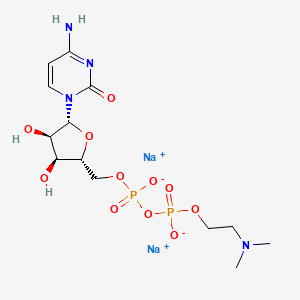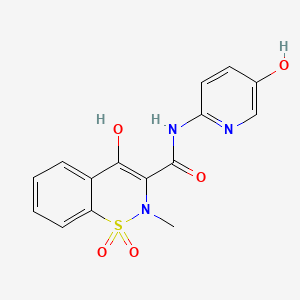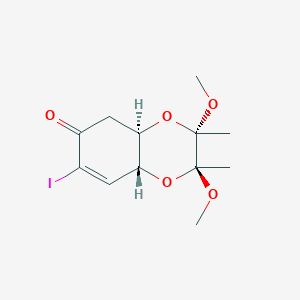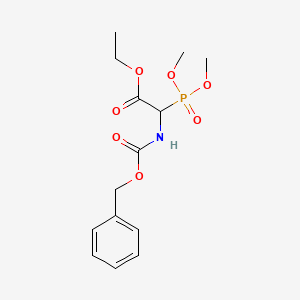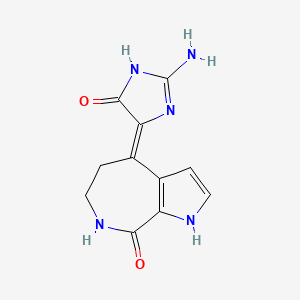
Débromohymenialdisine
Vue d'ensemble
Description
Debromohymenialdisine is an active pyrrole alkaloid that has been isolated from marine sponges, particularly from species such as Stylissa and Axinella . This compound is known for its potent biological activities, including its role as a stable and effective inhibitor of checkpoint kinase 2 (Chk2) . It has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of inflammation-related diseases and cancer .
Applications De Recherche Scientifique
Debromohymenialdisine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of pyrrole alkaloids.
Medicine: It is being investigated for its potential use in treating inflammatory bowel disease, osteoarthritis, and Alzheimer’s disease due to its inhibitory effects on checkpoint kinase 2 and cyclin-dependent kinases
Industry: Its bioactive properties make it a candidate for the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
- Debromohymenialdisine primarily targets two proteins:
- Activated CDC42 kinase 1 (ACK1) : This protein is involved in cell signaling and regulation of cellular processes. Debromohymenialdisine interacts with ACK1, potentially affecting downstream signaling pathways .
- Dual specificity protein kinase CLK1 : CLK1 plays a role in RNA splicing and alternative splicing regulation. Debromohymenialdisine’s interaction with CLK1 may impact splicing events .
Target of Action
Analyse Biochimique
Biochemical Properties
Debromohymenialdisine interacts with several enzymes and proteins. It is known to serve as a stable and effective inhibitor of Chk2 . It also interacts with the Dual specificity protein kinase CLK1 .
Cellular Effects
It is known to influence cell function through its interactions with enzymes like Chk2 .
Molecular Mechanism
Debromohymenialdisine exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor of Chk2, affecting the enzyme’s function .
Metabolic Pathways
Méthodes De Préparation
Debromohymenialdisine is primarily isolated from marine sponges. The isolation process involves the extraction of the sponge biomass followed by purification using techniques such as high-performance liquid chromatography . The compound can also be synthesized through chemical routes, although detailed synthetic pathways and industrial production methods are not extensively documented in the literature .
Analyse Des Réactions Chimiques
Debromohymenialdisine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Debromohymenialdisine is similar to other pyrrole alkaloids such as hymenialdisine, which also exhibits inhibitory effects on cyclin-dependent kinases . debromohymenialdisine is unique in its specific inhibition of checkpoint kinase 2 and its potent anti-inflammatory properties . Other similar compounds include:
Hymenialdisine: Known for its cyclin-dependent kinase inhibitory activity.
Pyrroloazepines: A class of compounds containing a pyrrole ring fused to an azepine, exhibiting various biological activities.
Debromohymenialdisine stands out due to its specific molecular targets and pathways involved in its mechanism of action .
Propriétés
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRJOQGKGMHTOO-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415332 | |
| Record name | Debromohymenialdisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125118-55-0, 75593-17-8 | |
| Record name | Debromohymenialdisine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Debromohymenialdisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of DBH?
A1: DBH is a potent inhibitor of checkpoint kinases Chk1 and Chk2, key regulators of the cell cycle. [, , ] These kinases are activated in response to DNA damage, halting the cell cycle to allow for repair. By inhibiting Chk1 and Chk2, DBH disrupts the G2/M DNA damage checkpoint, preventing cell cycle arrest and promoting cell death, particularly in cancer cells with defective p53 function. [, , ]
Q2: How does DBH's inhibition of Chk1 and Chk2 impact cancer cells?
A2: DBH's inhibition of Chk1 and Chk2 renders cancer cells, especially those with compromised p53 function, more susceptible to DNA-damaging agents used in cancer therapy. [, ] This suggests DBH could be used as a chemosensitizing agent.
Q3: Does DBH affect normal cells?
A3: While DBH exhibits greater cytotoxicity towards cancer cells, some studies suggest potential effects on normal cells, particularly through the inhibition of CaMKII. [, ] This highlights the need for further research on the selectivity and potential side effects of DBH.
Q4: What is the molecular formula and weight of DBH?
A4: The molecular formula of DBH is C11H9N5O2, and its molecular weight is 243.22 g/mol. [, ]
Q5: What spectroscopic data are available for characterizing DBH?
A5: DBH can be characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , , ] NMR provides detailed structural information, while MS helps determine the molecular weight and fragmentation patterns.
Q6: Is there information available about the material compatibility and stability of DBH under various conditions?
A6: Limited information is available on the material compatibility and stability of DBH under various conditions. Further research is needed to assess its stability in different formulations and storage conditions.
Q7: How do structural modifications of DBH affect its activity and selectivity?
A7: Structural modifications, such as the presence or absence of bromine atoms, can significantly impact DBH's activity and selectivity. [, , , , ] For example, hymenialdisine, a brominated analog of DBH, displays different pharmacological activities and potencies. [, , , ] Understanding the structure-activity relationship is crucial for designing more potent and selective DBH analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



